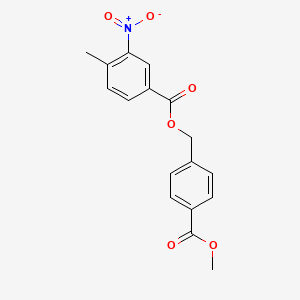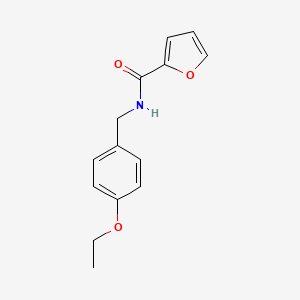![molecular formula C15H16O3 B5721035 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in several plants. It has been extensively studied for its various pharmacological properties, including anti-inflammatory, anti-tumor, anti-microbial, and anti-coagulant effects. Coumarin has also been used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
作用机制
The mechanism of action of 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one varies depending on its pharmacological properties. It has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, thereby reducing inflammation. Coumarin has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, leading to anti-tumor effects. It has been found to inhibit the activity of enzymes involved in blood coagulation, leading to anti-coagulant effects.
Biochemical and Physiological Effects:
Coumarin has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, leading to a reduction in the risk of several chronic diseases. Coumarin has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes. It has been found to have neuroprotective effects, reducing the risk of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
Coumarin has several advantages for lab experiments. It is a naturally occurring compound, making it readily available for research purposes. It has been extensively studied for its pharmacological properties, making it a well-known compound in the scientific community. However, 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has some limitations for lab experiments. It has been found to be toxic to some cell types at high concentrations, making it necessary to use lower concentrations for experiments. Additionally, 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has poor solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for research on 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of research is the development of 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one derivatives with improved pharmacological properties. Another area of research is the investigation of 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, there is ongoing research on the use of 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one in the treatment of cancer and diabetes.
合成方法
Coumarin can be synthesized through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The most commonly used method for synthesizing 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is the Perkin reaction, which involves the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate or sulfuric acid.
科学研究应用
Coumarin has been extensively studied for its various pharmacological properties. It has been found to possess anti-inflammatory, anti-tumor, anti-microbial, and anti-coagulant effects. Coumarin has also been shown to have antioxidant and neuroprotective effects. It has been used in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
4-ethyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-4-11-7-15(16)18-14-8-12(5-6-13(11)14)17-9-10(2)3/h5-8H,2,4,9H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQNHFVMIDCDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

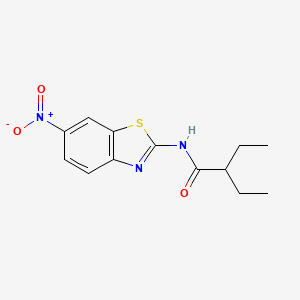

![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)
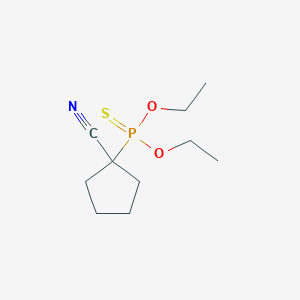
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
![N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)
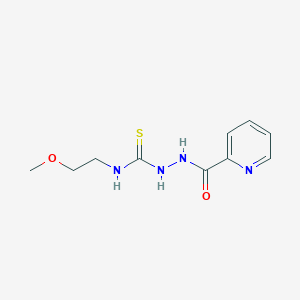
![5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B5721011.png)
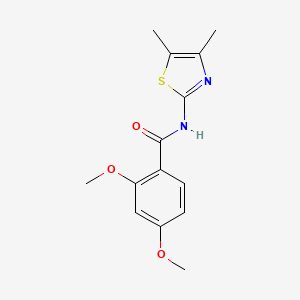
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)

